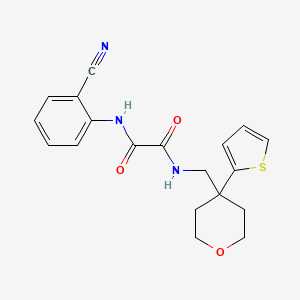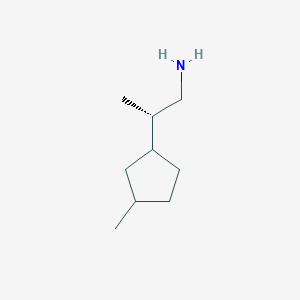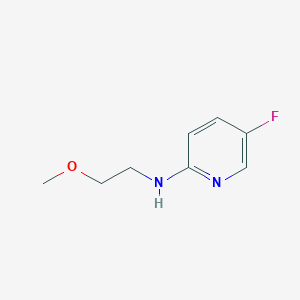![molecular formula C13H20N4O2 B2401695 N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2201241-52-1](/img/structure/B2401695.png)
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound, also known as "Compound A," is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the inhibition of a specific enzyme called 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is involved in the metabolism of prostaglandins, which are important signaling molecules in the body. By inhibiting this enzyme, N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide can increase the levels of prostaglandins in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide are still being studied. However, some studies have shown that this compound can increase the levels of prostaglandins in the body, which can have various effects, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide in lab experiments is its potent inhibitory effect on 15-PGDH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for the development of new drugs and therapies.
However, there are also some limitations to using N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide in lab experiments. For example, this compound is relatively expensive and difficult to synthesize, which can limit its availability for research. Additionally, the effects of this compound on other enzymes and biological processes are still not well understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One promising area of research is the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of specific enzymes in various biological processes. Further research is also needed to understand the effects of this compound on other enzymes and biological processes, as well as its potential side effects and limitations.
Synthesis Methods
The synthesis of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves several steps, including the condensation of 1-methylpyrazole-4-carboxaldehyde with isobutyraldehyde, followed by the addition of acryloyl chloride and then the reaction with 3-aminopropionitrile. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product.
Scientific Research Applications
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool for studying the role of specific enzymes in various biological processes.
properties
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-5-11(18)14-7-6-12(19)16-13(2,3)10-8-15-17(4)9-10/h5,8-9H,1,6-7H2,2-4H3,(H,14,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPXMDSADUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)NC(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)



![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)


![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)